2,2-Difluoroethyl trifluoromethanesulfonate

Catalog No.
S756371
CAS No.
74427-22-8
M.F
C3H3F5O3S
M. Wt
214.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethyl trifluoromethanesulfonate

CAS Number

74427-22-8

Product Name

2,2-Difluoroethyl trifluoromethanesulfonate

IUPAC Name

2,2-difluoroethyl trifluoromethanesulfonate

Molecular Formula

C3H3F5O3S

Molecular Weight

214.11 g/mol

InChI

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2

InChI Key

NKULBUOBGILEAR-UHFFFAOYSA-N

SMILES

C(C(F)F)OS(=O)(=O)C(F)(F)F

Synonyms

Trifluoro-methanesulfonic Acid 2,2-difluoroethyl Ester; 2,2-Difluoroethyl Trifluoromethanesulfonate; Trifluoromethanesulfonic Acid 2,2-Difluoroethyl Ester

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(F)(F)F

The exact mass of the compound 2,2-Difluoroethyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8) is a highly reactive, electrophilic fluoroalkylating agent utilized primarily to install the 2,2-difluoroethyl group (-CH2CHF2) onto heteroatom and carbon nucleophiles. As a liquid reagent with a boiling point of approximately 118–120°C, it is favored in industrial and laboratory settings for its exceptional leaving group ability, driven by the triflate moiety . In procurement contexts, this compound is prioritized over standard alkyl halides because it enables rapid, mild-condition functionalization of complex active pharmaceutical ingredients (APIs) and facilitates the halide-free synthesis of battery-grade electrolytes, making it a critical precursor for advanced materials and medicinal chemistry workflows.

Attempting to substitute 2,2-difluoroethyl triflate with generic fluoroalkyl halides, such as 2,2-difluoroethyl iodide, fundamentally fails due to the sluggish reactivity of the iodide, which requires harsh heating that degrades sensitive substrates [1]. Substituting with other sulfonates, like 2,2-difluoroethyl tosylate, results in demonstrably lower yields and slower kinetics during scale-up [2]. Furthermore, utilizing halogenated precursors for battery electrolyte synthesis introduces unacceptable levels of halide impurities (>10 ppm), which severely degrade battery cycle life. Finally, substituting with the closely related 2,2,2-trifluoroethyl triflate alters the end-product's pharmacokinetics by eliminating a critical hydrogen-bond donor and increasing lipophilicity, making it a non-viable substitute in optimized drug discovery programs [3].

Superior N-Alkylation Kinetics Over 2,2-Difluoroethyl Iodide

When functionalizing heteroatom nucleophiles, 2,2-difluoroethyl triflate demonstrates exceptionally fast reaction kinetics compared to its iodide counterpart. In comparative studies for the difluoroethylation of amines, 1,1-difluoro-2-iodoethane (2,2-difluoroethyl iodide) exhibits sluggish reactivity, yielding less than 10% conversion after 24 hours. In contrast, difluoroethylation with 2,2-difluoroethyl triflate is highly accelerated, achieving rapid conversion at rates more than 10 times faster than baseline hypervalent iodine or iodide reagents [1].

Evidence DimensionReaction conversion rate
Target Compound DataRapid conversion (accelerated >10-fold)
Comparator Or Baseline2,2-difluoroethyl iodide (<10% conversion at 24h)
Quantified Difference>10-fold increase in reaction rate
ConditionsN-alkylation of benzylamine/heteroatoms

Enables the functionalization of sterically hindered or sensitive APIs without requiring degradative, high-temperature conditions.

Higher Yield in Ultra-Low Halide Battery Electrolyte Synthesis

For the synthesis of non-aqueous electrolyte solvents like 1,2-bis(2,2-difluoroethoxy)ethane, maintaining halide ion impurities below 10 ppm is critical to prevent battery degradation. 2,2-Difluoroethyl triflate provides a superior yield of 70% while maintaining an ultra-low halide content of 0.5 ppm. In comparison, 2,2-difluoroethyl tosylate yields only 65% under identical conditions [1]. Both sulfonates avoid the massive halide contamination (>10 ppm) inherent to using generic halogenated precursors, but the triflate offers the optimal balance of high yield and extreme purity.

Evidence DimensionProduct yield and halide impurity
Target Compound Data70% yield, 0.5 ppm halide content
Comparator Or Baseline2,2-difluoroethyl tosylate (65% yield, 0.4 ppm halide)
Quantified Difference+5% absolute yield increase while maintaining <1 ppm halide purity
ConditionsSynthesis of 1,2-bis(2,2-difluoroethoxy)ethane from 2-(2,2-difluoroethoxy)ethanol

Justifies the premium procurement of the triflate for battery-grade solvent manufacturing where both high throughput and extreme purity are non-negotiable.

Lipophilicity and H-Bond Tuning vs. 2,2,2-Trifluoroethyl Triflate

In drug discovery, the choice between difluoroethylation and trifluoroethylation is critical. Procuring 2,2-difluoroethyl triflate instead of 2,2,2-trifluoroethyl triflate allows chemists to install a -CH2CHF2 group, which acts as a weak hydrogen-bond donor and reduces lipophilicity. Comparative models show that substituting a CF3 group with a CHF2 group reduces the LogP by approximately 0.45 to 0.53 units [1]. This structural change significantly improves aqueous solubility and alters target binding affinity compared to the strictly hydrophobic trifluoroethyl baseline.

Evidence DimensionLipophilicity (ΔLogP) and H-bond capacity
Target Compound DataInstalls -CH2CHF2 (H-bond donor, lower LogP)
Comparator Or Baseline2,2,2-trifluoroethyl triflate (installs -CH2CF3, strictly hydrophobic)
Quantified Difference~0.5 unit reduction in LogP
ConditionsPharmacokinetic optimization of fluorinated APIs and peptide models

Dictates the procurement choice when a drug candidate requires improved metabolic stability without the excessive lipophilicity penalty of a fully fluorinated CF3 group.

Late-Stage Functionalization of Complex APIs

Leveraging its exceptionally fast reaction kinetics compared to fluoroalkyl iodides, this compound is the reagent of choice for installing the CHF2CH2- motif onto temperature-sensitive pharmaceutical intermediates where harsh heating would cause degradation [1].

Ultra-Pure Battery Electrolyte Manufacturing

Utilized in the synthesis of fluorinated ethers (e.g., 1,2-bis(2,2-difluoroethoxy)ethane) for lithium-ion batteries, the triflate ensures high yields while keeping detrimental halide impurities strictly below the 10 ppm threshold [2].

Pharmacokinetic Optimization in Agrochemicals and Pharmaceuticals

Employed to tune the lipophilicity and environmental degradation profile of active ingredients by substituting traditional CF3 groups with CHF2 groups, thereby lowering LogP and introducing a hydrogen-bond donor [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (92.86%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,2-Difluoroethyl triflate

Dates

Last modified: 08-15-2023

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